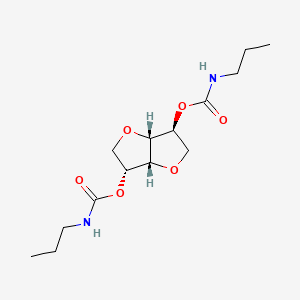

Isosorbide-di-(propylcarbamate)

説明

Isosorbide-di-(propylcarbamate) is a derivative of isosorbide, a bio-based bicyclic diol derived from starch via sorbitol . Isosorbide’s rigid fused-ring structure imparts high thermal stability, chirality, and low optical anisotropy, making it a valuable monomer for synthesizing polymers and functionalized compounds . The substitution of isosorbide’s hydroxyl groups with propylcarbamate moieties (-NHCOOCH₂CH₂CH₃) modifies its reactivity and physical properties. For instance, isosorbide di-esters (e.g., di-benzoates, di-acrylates) are known to enhance thermal stability in polymers and exhibit biological activity as enzyme inhibitors . Propylcarbamate derivatives, compared to esters, may offer distinct hydrolytic stability and hydrogen-bonding capabilities due to the urea-like carbamate linkage.

特性

分子式 |

C14H24N2O6 |

|---|---|

分子量 |

316.35 g/mol |

IUPAC名 |

[(3S,3aR,6R,6aR)-6-(propylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-propylcarbamate |

InChI |

InChI=1S/C14H24N2O6/c1-3-5-15-13(17)21-9-7-19-12-10(8-20-11(9)12)22-14(18)16-6-4-2/h9-12H,3-8H2,1-2H3,(H,15,17)(H,16,18)/t9-,10+,11-,12-/m1/s1 |

InChIキー |

FHZOSQQIPPAAMJ-WRWGMCAJSA-N |

異性体SMILES |

CCCNC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)NCCC |

正規SMILES |

CCCNC(=O)OC1COC2C1OCC2OC(=O)NCCC |

製品の起源 |

United States |

類似化合物との比較

Isosorbide Di-esters

- Isosorbide Di-(3-chlorobenzoate) and Di-(4-chlorobenzoate) : These di-esters exhibit acetylcholinesterase (AChE) inhibition with Ki values of 7.79 µM and 6.60 µM, respectively, acting as mixed inhibitors via ternary EIS complex formation . Molecular docking studies suggest their binding to AChE’s active site is sterically hindered compared to butyrylcholinesterase (BuChE), explaining their selective inhibition .

- Mono-acrylated Isosorbide: Incorporation into poly(methyl methacrylate) (PMMA) increases glass transition temperature (Tg) by 15°C and tensile strength by 30% at 15 mol% loading, attributed to the rigid isosorbide backbone .

Isosorbide Carbamates

- Isopropyl Carbamates: and highlight synthetic methods for isopropyl carbamates, which typically involve chloroformate intermediates.

Polysorbates and Cyclodextrins

- Polysorbates (e.g., POE isosorbide monoesters): Used as surfactants in biologics stabilization, these exhibit hydrolytic instability due to ester linkages, unlike carbamates .

- Hydroxypropyl Beta-Cyclodextrin (HPβCD): A non-polymeric stabilizer with a hydrophobic cavity, contrasting with isosorbide derivatives’ covalent modification strategies .

Comparative Data Tables

Table 1: Thermal and Mechanical Properties of Isosorbide Derivatives

Table 2: Enzyme Inhibition Profiles

Key Differentiators

Substituent Chemistry: Esters: Improve polymer thermal properties but are prone to hydrolysis.

Biological Activity : Di-esters show enzyme inhibition, while carbamates may target different biological pathways due to urea-like linkages.

Polymer Compatibility: Mono-acrylated isosorbide enhances PMMA performance, whereas carbamates might optimize polyurethanes or drug-delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。